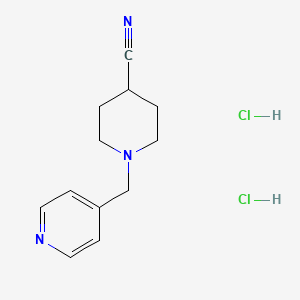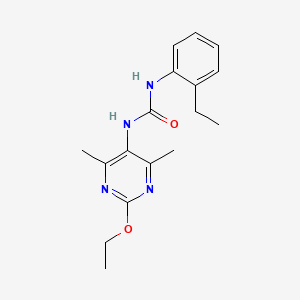
1-(Pyridin-4-ylmethyl)piperidine-4-carbonitrile dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multi-component reactions and various starting materials such as malononitrile, aromatic aldehydes, and secondary amines. For instance, a three-component synthesis involving malononitrile, 4-methoxybenzaldehyde, and piperidine has been reported to yield a pyridine derivative with a 40% yield at room temperature . Another synthesis approach for a piperidine derivative involves chlorination and subsequent condensation with piperidine, achieving an overall yield of about 62% . These methods highlight the versatility and efficiency of synthesizing complex pyridine and piperidine structures.
Molecular Structure Analysis
X-ray crystallography is a common technique used to confirm the molecular structure of synthesized compounds. For example, the structure of 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile was confirmed using X-ray single crystal diffraction . Similarly, the molecular and crystal structures of other pyridine derivatives have been elucidated, revealing details such as the conformation of the heterocyclic rings and the symmetry of the molecules .
Chemical Reactions Analysis
The papers describe various chemical reactions to synthesize novel pyridine derivatives. These reactions include condensation, dehydrogenation, and reactions with different reagents like ammonium acetate, hydrazine hydrate, and aromatic tertiary amides . The reactivity of these compounds can lead to the formation of diverse structures with potential pharmacological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine and piperidine derivatives are characterized by techniques such as NMR, MS, and UV/VIS spectroscopy. The compounds exhibit distinct absorption bands in their UV/VIS spectra, which are indicative of their structural features . Additionally, some derivatives show fluorescence with emission bands at specific wavelengths . The crystallographic analysis also provides insights into the intermolecular interactions and network formation in the solid state .
Aplicaciones Científicas De Investigación
Synthesis and Self-Assembly
Researchers have explored the synthesis and self-assembly properties of compounds involving piperidine structures, showcasing their potential in creating complex molecular architectures. For example, a study demonstrated the efficient synthesis of 2-aminopyrimidinones via a one-pot reaction involving piperidine, highlighting the compound's role in facilitating chemical transformations that lead to structures capable of self-assembly and hydrogen bonding (Bararjanian et al., 2010).
Molecular Docking and In Vitro Screening
In another application, piperidine derivatives have been synthesized and assessed for their biological activities through molecular docking and in vitro screening. A study synthesized novel pyridine and fused pyridine derivatives, demonstrating their potential in interacting with biological targets, which could be crucial for the development of new therapeutic agents (Flefel et al., 2018).
Chemical Synthesis of Functionalized Compounds
Piperidine and its derivatives also play a significant role in the synthesis of functionalized compounds. A research effort described the synthesis of 4H-pyrano[3,2-c]pyridines, where piperidine was utilized in the reaction process, underscoring the versatility of piperidine derivatives in organic synthesis to produce compounds with potential applications in materials science and drug development (Mekheimer et al., 1997).
Safety and Hazards
Propiedades
IUPAC Name |
1-(pyridin-4-ylmethyl)piperidine-4-carbonitrile;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.2ClH/c13-9-11-3-7-15(8-4-11)10-12-1-5-14-6-2-12;;/h1-2,5-6,11H,3-4,7-8,10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNOHWOBUNNPCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)CC2=CC=NC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3,4-difluorobenzamide](/img/structure/B2551547.png)

![5-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-(2-chloroacetamido)-N-methylbenzamide](/img/structure/B2551553.png)



![8-heptyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2551560.png)


![N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2551565.png)

![4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-(2-fluoroethyl)-1H-pyrazole](/img/structure/B2551567.png)
![6-Methyl-5-(3-methylbut-2-enyl)triazolo[1,5-a]pyrazin-4-one](/img/structure/B2551568.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2551569.png)